molecular formula C23H21N3O2 B2840014 (1H-indol-2-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone CAS No. 2034243-24-6

(1H-indol-2-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone

Cat. No. B2840014
CAS RN: 2034243-24-6
M. Wt: 371.44
InChI Key: CAHUTGCCLWXBED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1H-indol-2-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone” is a complex organic compound. It contains an indole group, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The compound also contains a quinoline group, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N .


Molecular Structure Analysis

The molecular structure of this compound is complex, with an indole group attached to a piperidine ring, which is further connected to a quinoline group via an ether linkage . The exact molecular formula is not specified in the sources, but the compound is likely to have a high molecular weight due to the presence of multiple ring structures .

Scientific Research Applications

  • Synthesis and Structural Studies

    • The compound has been involved in the synthesis of various heterocyclic compounds. Kurilo et al. (1977) described the oxidation of 1-methyl-2-arylamino-3-acetamidoindoles to obtain oxindole anils, which then cyclize to indolo[2,3-b]quinoxalines, demonstrating its utility in creating complex molecular structures (Kurilo et al., 1977).
  • Enantioselective Synthesis in Natural Products

    • Escolano et al. (2006) explored the use of phenylglycinol-derived oxazolopiperidone lactams, highlighting the versatility of these structures in the enantioselective synthesis of piperidine-containing natural products and bioactive compounds. This includes the synthesis of complex indole alkaloids, suggesting potential applications in pharmaceutical research (Escolano et al., 2006).
  • PET Ligand Synthesis for Neuroimaging

    • Żak et al. (2021) synthesized a compound similar to the one , using it as a PET ligand for imaging the histamine H4 receptor in the brain. This application demonstrates the potential of such compounds in the field of neuroimaging and diagnostic medicine (Żak et al., 2021).
  • Investigation in Crystallography

    • Revathi et al. (2015) studied the crystal structure of a related compound, indicating its relevance in crystallography and the understanding of molecular interactions and stability (Revathi et al., 2015).
  • Spectroscopic Properties and Quantum Chemistry

    • Al-Ansari (2016) investigated the electronic absorption and fluorescence properties of similar compounds, indicating its potential application in quantum chemistry and materials science (Al-Ansari, 2016).

properties

IUPAC Name

1H-indol-2-yl-(4-quinolin-8-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2/c27-23(20-15-17-5-1-2-8-19(17)25-20)26-13-10-18(11-14-26)28-21-9-3-6-16-7-4-12-24-22(16)21/h1-9,12,15,18,25H,10-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHUTGCCLWXBED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=CC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.